molecular formula C19H13Cl2N3 B2808385 2-[Bis(4-chlorophenyl)methyl]benzotriazole CAS No. 132870-26-9

2-[Bis(4-chlorophenyl)methyl]benzotriazole

Cat. No. B2808385
CAS RN: 132870-26-9
M. Wt: 354.23
InChI Key: OKLKESBUFPBWFM-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .


Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .


Molecular Structure Analysis

The molecular structure of a similar compound, BIS ((4- (2-BENZOYL-4-CHLOROPHENYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL)AMINE, has a molecular formula of C34H27Cl2N7O2 .


Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Mechanism of Action

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Future Directions

Benzotriazole and its derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . The future of benzotriazole research lies in further exploring its potential in medicinal chemistry and material sciences .

properties

IUPAC Name

2-[bis(4-chlorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)24-22-17-3-1-2-4-18(17)23-24/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLKESBUFPBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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